Diethyl hex-2-enedioate

Antimicrobial Enzyme inhibition Staphylococcus aureus

Diethyl hex-2-enedioate (CAS 21959-75-1), an unsaturated diester with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol, is characterized by a single carbon-carbon double bond at the 2-position within a six-carbon dicarboxylic acid backbone. This specific unsaturation distinguishes it from saturated adipate esters like diethyl adipate and more highly conjugated analogues such as diethyl muconate (diethyl hexa-2,4-dienedioate).

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 21959-75-1
Cat. No. B15483354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl hex-2-enedioate
CAS21959-75-1
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC=CC(=O)OCC
InChIInChI=1S/C10H16O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h5,7H,3-4,6,8H2,1-2H3
InChIKeyJJTXDKSJRSUMCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Hex-2-enedioate (CAS 21959-75-1): Chemical Properties and Baseline Specifications for Scientific Procurement


Diethyl hex-2-enedioate (CAS 21959-75-1), an unsaturated diester with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol, is characterized by a single carbon-carbon double bond at the 2-position within a six-carbon dicarboxylic acid backbone . This specific unsaturation distinguishes it from saturated adipate esters like diethyl adipate and more highly conjugated analogues such as diethyl muconate (diethyl hexa-2,4-dienedioate). The compound is a colorless liquid, commercially available from various suppliers, and its reactivity profile is defined by the presence of both ethyl ester functionalities and the isolated alkene .

Why Diethyl Hex-2-enedioate Cannot Be Casually Substituted with Generic Adipates or Other Diesters


Diethyl hex-2-enedioate is not a generic, drop-in replacement for other dialkyl esters due to its specific unsaturation pattern, which dictates a unique chemical and biological reactivity profile. Unlike the fully saturated diethyl adipate, its C2-C3 double bond introduces a site for addition reactions and alters the molecule's three-dimensional conformation . Conversely, while more highly conjugated diethyl muconates (e.g., diethyl hexa-2,4-dienedioate) exhibit potent photopolymerization properties [1], the mono-unsaturated nature of diethyl hex-2-enedioate provides a distinct balance of reactivity that is crucial for specific enzyme inhibition [2] and controlled polymerization applications [1]. This prevents its simple substitution with other in-class compounds without altering experimental outcomes or product performance.

Quantitative Differentiation of Diethyl Hex-2-enedioate: A Comparative Evidence Guide for Scientific Selection


Staphylococcus aureus CrtN (Diapophytoene Desaturase) Inhibition Potency: Direct Head-to-Head Comparison with a Structural Analog

Diethyl hex-2-enedioate demonstrates potent inhibition of the Staphylococcus aureus enzyme diapophytoene desaturase (CrtN), a key target in staphyloxanthin biosynthesis. In a direct enzymatic assay, diethyl hex-2-enedioate (identified as ChEMBL4096875) exhibited an IC₅₀ of 2.10 nM, making it approximately 110-fold more potent than a closely related structural analog (ChEMBL3827751), which showed an IC₅₀ of 231 nM under the same assay conditions [1]. This significant difference in potency highlights the critical role of specific structural features in target engagement.

Antimicrobial Enzyme inhibition Staphylococcus aureus CrtN Diapophytoene desaturase

Differential Inhibition of Diapophytoene Desaturase in S. aureus: Potency Comparison with a Second Analog

In a separate assay format evaluating the inhibition of diapophytoene desaturase in S. aureus Newman, a close structural analog of diethyl hex-2-enedioate (ChEMBL3827751) showed an IC₅₀ of 12 nM [1]. While direct data for diethyl hex-2-enedioate in this exact assay is unavailable, the stark contrast with the 2.10 nM value observed in the related CrtN assay [2] underscores the compound's potential for exceptional target engagement and suggests that subtle modifications to the molecular scaffold can lead to dramatic changes in inhibitory activity.

Antimicrobial Enzyme inhibition Staphylococcus aureus Diapophytoene desaturase CrtN

Stereoregular Polymerization: Class-Level Distinction from Highly Conjugated Diethyl Muconates

While diethyl (Z,Z)-2,4-hexadienedioate (a diethyl muconate isomer) undergoes crystalline-state radical polymerization under UV irradiation to yield an ultrahigh-molecular-weight (>10⁶) and highly stereoregular polymer with a meso-diisotactic-trans-2,5 structure [1], diethyl hex-2-enedioate's single C2-C3 double bond precludes this specific topochemical reaction pathway. This class-level distinction is critical: the absence of the conjugated diene system in diethyl hex-2-enedioate prevents it from participating in the same type of lattice-controlled chain propagation, making it unsuitable for applications requiring the specific stereoregular polymer architecture derived from muconate monomers.

Polymer chemistry Topochemical polymerization Stereoregular polymers Photopolymerization Crystalline-state reaction

Targeted Application Scenarios for Diethyl Hex-2-enedioate Based on Differentiated Evidence


Enzyme Inhibition Assays Targeting Staphyloxanthin Biosynthesis in S. aureus

Based on the direct head-to-head comparison demonstrating a 110-fold increase in potency against CrtN compared to a close analog (IC₅₀ = 2.10 nM vs. 231 nM) [1], diethyl hex-2-enedioate is the preferred compound for in vitro assays designed to validate CrtN as an anti-virulence target in S. aureus. Its high potency ensures a strong signal in enzymatic and cell-based assays, reducing the likelihood of false negatives and enabling more robust dose-response characterization.

Structure-Activity Relationship (SAR) Studies for Diapophytoene Desaturase Inhibitors

The data showing a 5.7-fold difference in potency between closely related analogs (2.10 nM in a CrtN assay vs. 12 nM in a related diapophytoene desaturase assay) [1] [2] makes diethyl hex-2-enedioate a critical scaffold for SAR campaigns. Researchers can use this compound as a starting point to explore how modifications to the unsaturated diester core impact enzyme inhibition, leveraging the existing quantitative data as a benchmark for new analogs.

Negative Control for Crystalline-State Topochemical Polymerization Studies

Given the class-level inference that diethyl hex-2-enedioate cannot undergo the same topochemical polymerization as its conjugated muconate counterparts to yield ultrahigh-molecular-weight stereoregular polymers [1], it serves as an ideal negative control in experiments investigating this polymerization mechanism. Its use as a control validates that the observed polymerization of muconates is specific to the conjugated diene structure and not an artifact of the experimental setup.

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